molecular formula C12H11ClN2O2S B13986185 N-(4-aminophenyl)-4-chlorobenzenesulfonamide

N-(4-aminophenyl)-4-chlorobenzenesulfonamide

Cat. No.: B13986185
M. Wt: 282.75 g/mol
InChI Key: ZEXMYNXHUJMAQE-UHFFFAOYSA-N
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Description

N-(4-aminophenyl)-4-chlorobenzenesulfonamide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of an amino group attached to a phenyl ring, which is further connected to a chlorobenzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-aminophenyl)-4-chlorobenzenesulfonamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 4-aminophenylamine. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product. Additionally, purification steps, such as recrystallization or chromatography, are employed to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

N-(4-aminophenyl)-4-chlorobenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or sodium methoxide (NaOCH₃).

Major Products Formed

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Amines with reduced functional groups.

    Substitution: Compounds with substituted functional groups replacing the chlorine atom.

Scientific Research Applications

N-(4-aminophenyl)-4-chlorobenzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.

    Medicine: Explored for its antimicrobial properties and potential use in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(4-aminophenyl)-4-chlorobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it can interfere with cellular pathways by modulating signal transduction or gene expression.

Comparison with Similar Compounds

Similar Compounds

    4-aminophenyl sulfonamide: Lacks the chlorine atom, resulting in different reactivity and applications.

    4-chlorobenzenesulfonamide: Lacks the amino group, affecting its biological activity and chemical properties.

    N-(4-aminophenyl)-benzenesulfonamide: Similar structure but without the chlorine atom, leading to variations in its chemical behavior.

Uniqueness

N-(4-aminophenyl)-4-chlorobenzenesulfonamide is unique due to the presence of both the amino and chlorine functional groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C12H11ClN2O2S

Molecular Weight

282.75 g/mol

IUPAC Name

N-(4-aminophenyl)-4-chlorobenzenesulfonamide

InChI

InChI=1S/C12H11ClN2O2S/c13-9-1-7-12(8-2-9)18(16,17)15-11-5-3-10(14)4-6-11/h1-8,15H,14H2

InChI Key

ZEXMYNXHUJMAQE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N)NS(=O)(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

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